[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride
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Overview
Description
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C5H13NO2S·HCl. It is a solid substance used in various scientific and industrial applications. The compound is characterized by the presence of an ethylsulfonyl group attached to an ethylamine backbone, with a hydrochloride salt form to enhance its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride typically involves the reaction of ethylsulfonyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the sulfonyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Electrophiles like alkyl halides; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives.
Scientific Research Applications
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The ethylsulfonyl group plays a crucial role in its reactivity, influencing the compound’s ability to undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- [2-(Methylsulfonyl)ethyl]methylamine hydrochloride
- [2-(Propylsulfonyl)ethyl]methylamine hydrochloride
- [2-(Butylsulfonyl)ethyl]methylamine hydrochloride
Uniqueness
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-ethylsulfonyl-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)5-4-6-2;/h6H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYJONNLBBVQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700649 |
Source
|
Record name | 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128696-32-2 |
Source
|
Record name | 2-(Ethanesulfonyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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